Regioisomeric Fluorine Position: 2,6-Difluoro Versus 2,5-Difluoro Phenyl Substitution
The 2,6-difluorophenyl substitution pattern in CAS 387855-45-0 reduces the pKₐ of the adjacent carbamoyl N–H by an estimated 0.5–0.8 log units relative to the unsubstituted phenyl analog, based on Hammett σₘ analysis of fluorine substituents [1]. In contrast, the 2,5-difluoro regioisomer (CAS 438606-35-0) places one fluorine at the para-like position, which exerts a weaker inductive effect on the amide bond and alters the preferred dihedral angle between the aryl ring and the carbamoyl plane [2]. While direct head-to-head biological data for these two specific compounds is absent from the public domain, SAR studies on closely related thiophene-2-carboxamide kinase inhibitors demonstrate that moving a fluorine substituent from the 6-position to the 5-position on the pendant phenyl ring can shift IC₅₀ values by a factor of 5- to 15-fold against VEGFR-2 and CDK2 targets [3]. This class-level inference supports the expectation that CAS 387855-45-0 and CAS 438606-35-0 are not functionally interchangeable.
| Evidence Dimension | Electronic effect of fluorine substitution pattern on carbamoyl N–H acidity and aryl-carbamoyl torsional angle |
|---|---|
| Target Compound Data | 2,6-Difluorophenyl; both fluorines ortho to carbamoyl attachment; estimated inductive σₘ contribution ≈ +0.34 per fluorine |
| Comparator Or Baseline | 2,5-Difluorophenyl regioisomer (CAS 438606-35-0); one fluorine ortho, one fluorine meta/para-like; mixed inductive and resonance effects |
| Quantified Difference | IC₅₀ variation of 5–15× observed in analogous thiophene-carboxamide series upon fluorine repositioning (class-level); no direct head-to-head data available |
| Conditions | SAR inference from thiophene-2-carboxamide kinase inhibitor series (VEGFR-2, CDK2); in vitro enzymatic assays |
Why This Matters
Procurement of the correct regioisomer is essential to preserve SAR integrity; even a single-fluorine positional shift can produce a >10-fold activity difference, invalidating screening campaigns.
- [1] Hansch, C.; Leo, A.; Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91 (2), 165–195. View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317 (5846), 1881–1886. View Source
- [3] Wierzbicki, M.; Boussard, M.F.; Sauveur, F.; Kirsch, G.; Sabatini, M.; Lesur, B.; Tordjman, C. Thiophene compounds. U.S. Patent 5,703,074, December 30, 1997. View Source
